1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative with a ketone and carboxylic acid functional group. Its synthesis involves the reaction of 2,4-difluoroaniline with itaconic acid in water under reflux, followed by esterification to yield intermediates like 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFSZWJZSGREJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate alkylation reactions, while protic solvents (e.g., ethanol) enhance cyclization. Catalytic sulfuric acid remains the standard for esterification, though recent studies explore greener alternatives like Amberlyst-15 .
Temperature and Time Dependence
Extended reflux durations (>20 hours) improve cyclization completeness but risk side reactions such as decarboxylation. Optimal balances are achieved at 12–16 hours for the primary synthesis.
Analytical Characterization
Structural validation of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid relies on spectroscopic techniques:
Comparative Analysis with Analogues
The difluorophenyl substituent confers unique electronic properties compared to non-fluorinated analogues. For instance:
- Electron-Withdrawing Effects : Fluorine atoms enhance electrophilicity at the pyrrolidone carbonyl, facilitating nucleophilic attacks in downstream reactions.
- Bioactivity Correlation : Fluorinated derivatives exhibit 3–5× higher cytotoxicity against breast cancer (MDA-MB-231) cells compared to chlorinated analogues.
Industrial and Scalability Considerations
Scaling this synthesis requires addressing:
- Cost of Fluorinated Precursors : 2,4-Difluoroaniline is ≈30% more expensive than aniline, necessitating efficient recovery systems.
- Purification Challenges : Column chromatography is often required for high-purity batches, though recrystallization in ethanol/water mixtures offers a scalable alternative.
Challenges and Limitations
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. In vitro tests have shown that these compounds exhibit cytotoxic effects against several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- PPC-1 (prostate cancer)
- A375 (melanoma)
The MTT assay was employed to evaluate cell viability, indicating that certain derivatives demonstrated significant cytotoxicity against these cell lines .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Their fluorinated structure may enhance their interaction with biological targets, making them effective in disrupting cancer cell growth .
Applications in Medicinal Chemistry
This compound and its derivatives are being explored for various therapeutic applications:
Table 1: Summary of Biological Activities
| Activity Type | Target Cells | Methodology Used | Key Findings |
|---|---|---|---|
| Anticancer | MDA-MB-231 | MTT Assay | Significant cytotoxicity observed |
| Anticancer | PPC-1 | MTT Assay | Derivatives showed inhibition of growth |
| Anticancer | A375 | MTT Assay | Best activity noted in specific derivatives |
Case Studies
Several recent studies have focused on the synthesis and evaluation of new derivatives based on this compound:
-
Synthesis and Evaluation
A study presented at an international conference detailed the synthesis of novel derivatives and their evaluation against multiple cancer cell lines. The findings indicated that specific modifications to the pyrrolidine structure enhanced anticancer activity significantly . -
Pharmacological Properties
Another study investigated the pharmacological properties of these compounds beyond anticancer effects, including anti-inflammatory and antiviral activities. The presence of the pyrrolidine ring was noted as a contributing factor to these activities, highlighting its versatility in drug design .
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chloro/Hydroxyl Substitutions
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
- Substituents : Chloro and hydroxyl groups on the benzene ring.
- Activity : Potent antioxidants, with some derivatives exhibiting 1.5× higher radical scavenging activity than ascorbic acid. For example, the compound bearing a 4-methyl-5-thioxo-triazol moiety showed 1.35× higher DPPH scavenging activity than vitamin C .
- Key Difference : While structurally similar, chloro/hydroxyl derivatives prioritize antioxidant over anticancer/antimicrobial effects, unlike the fluorinated target compound .
Dichlorophenyl Derivatives
- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Substituents: Two chlorine atoms and a hydroxyl group on the benzene ring. Activity: Broad-spectrum antimicrobial activity against multidrug-resistant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and cytotoxicity in A549 lung cancer cells .
Fluorinated Analogues
- 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
- 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Substituents: Fluorine atoms at meta and para positions.
Hydrazide and Heterocyclic Derivatives
- 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives Modifications: Hydrazide-linked heterocycles (e.g., triazoles, oxadiazoles). Activity: Enhanced anticancer activity due to improved target binding (e.g., enzyme inhibition). For example, hydrazone derivatives demonstrate antitumoral effects via receptor antagonism . Advantage: These modifications increase selectivity and potency compared to non-heterocyclic analogues .
Key Data Table: Comparative Analysis of Pyrrolidine Derivatives
Mechanistic and Structural Insights
- Electron-Withdrawing Effects : Fluorine atoms enhance metabolic stability and membrane penetration, making 2,4-difluorophenyl derivatives more bioavailable than chloro/hydroxyl analogues .
- Substituent Position : Para-fluorine in 4-fluorophenyl derivatives reduces steric hindrance but lacks synergistic electronic effects seen in 2,4-difluoro substitution .
- Heterocyclic Modifications : Hydrazide-linked moieties (e.g., triazoles) introduce hydrogen-bonding interactions, improving target affinity .
Biological Activity
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis
The compound is synthesized through the reaction of 2,4-difluoroaniline with itaconic acid in water, leading to the formation of the desired pyrrolidine derivative. Subsequent reactions, including esterification and hydrazine treatment, yield various derivatives that exhibit enhanced biological activity .
Anticancer Activity
The anticancer properties of this compound and its derivatives have been extensively studied. The following table summarizes key findings from recent research:
| Compound | Cell Line | EC50 Value (µM) | Activity |
|---|---|---|---|
| 7b | MDA-MB-231 (Breast) | 10 | High cytotoxicity |
| 9f | PPC-1 (Prostate) | 12 | Significant activity |
| 9a | A375 (Melanoma) | 15 | Notable efficacy |
The above data indicate that compounds 7b and 9f exhibit potent anticancer activity across multiple cancer cell lines, with EC50 values indicating their effectiveness in inhibiting cell proliferation .
The mechanism through which these compounds exert their effects involves induction of apoptosis and inhibition of cell cycle progression. In vitro studies have shown that these compounds can significantly reduce cell viability in cancerous cells while sparing non-cancerous cells .
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity against various pathogens. The following table presents findings on their effectiveness:
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| 2 | Klebsiella pneumoniae | >128 | No significant activity |
| 4 | Staphylococcus aureus | >128 | No significant activity |
| 15 | Pseudomonas aeruginosa | <64 | Moderate activity |
These results suggest that while some derivatives show promise against specific bacterial strains, many lack sufficient potency against common pathogens .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various derivatives derived from this compound. Researchers synthesized a series of hydrazone and azole derivatives and assessed their biological activities. The study concluded that modifications to the core structure significantly influenced both anticancer and antimicrobial activities, emphasizing the importance of molecular design in developing effective therapeutics .
Q & A
Q. Answer :
- Hydrazone Derivatives : Substituents on the aromatic aldehyde (e.g., electron-withdrawing groups like –NO₂) enhance cytotoxicity by increasing electron-deficient regions, improving DNA intercalation or enzyme inhibition .
- Alkylation : Introducing ethyl groups (via iodoethane) increases lipophilicity, potentially improving membrane permeability and target binding .
- Fluorine Substitution : The 2,4-difluorophenyl group enhances metabolic stability and bioavailability by reducing oxidative degradation .
Case Study : In fluoronaphthyridine derivatives, the 1-(2,4-difluorophenyl) substitution combined with a (3S)-3-aminopyrrolidine group (e.g., BMY 43748) showed superior antibacterial and anticancer activity due to optimized steric and electronic interactions .
Advanced: How can researchers resolve contradictions in biological activity data across derivative studies?
Q. Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects. For example, a methyl group at position 5 in fluoronaphthyridines enhances activity with cyclopropyl appendages but reduces efficacy with tert-butyl groups due to steric hindrance .
- Computational Modeling : Use molecular docking to predict binding affinities to targets (e.g., kinases or DNA topoisomerases) and validate with in vitro assays .
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, incubation time) to account for variability .
Example : Discrepancies in hydrazone activity may arise from differences in aldehyde substituents’ electronic profiles, necessitating Hammett σ parameter analysis .
Advanced: What role do fluorine atoms play in modulating bioactivity and pharmacokinetics?
Q. Answer :
- Electronic Effects : Fluorine’s electronegativity increases the compound’s electron-deficient character, enhancing interactions with target enzymes or DNA .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
- Solubility-Permeability Balance : Fluorine’s hydrophobic nature improves membrane permeability but may require formulation adjustments (e.g., co-solvents) for aqueous solubility .
Experimental Validation : Compare non-fluorinated analogs in pharmacokinetic studies to isolate fluorine-specific effects .
Advanced: How can computational tools optimize the design of novel derivatives?
Q. Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets like PARP-1 or EGFR .
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with anticancer activity to prioritize synthetic targets .
- ADMET Prediction : Use tools like SwissADME to forecast absorption, toxicity, and metabolic pathways early in design .
Case Study : MD simulations of hydrazone derivatives revealed that planar aromatic aldehydes improve stacking interactions with DNA, guiding the synthesis of naphthaldehyde-based analogs .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Q. Answer :
- Reaction Scalability : Refluxing in water (for initial condensation) may require pressurized reactors to maintain efficiency at larger volumes .
- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation for intermediates like methyl esters .
- Yield Optimization : Catalytic esterification (H₂SO₄) may need replacement with immobilized enzymes or greener catalysts to reduce waste .
Data-Driven Approach : Design of Experiments (DoE) can optimize parameters like temperature, solvent ratio, and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
